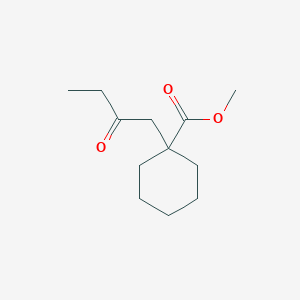
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexane, featuring a carboxylate ester group and a 2-oxobutyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The 2-oxobutyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction may produce cyclohexane-1-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The 2-oxobutyl group may also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the 2-oxobutyl group.
Cyclohexane-1-carboxylic acid: The parent compound without the ester and 2-oxobutyl substituents.
Ethyl 1-cyclohexene-1-carboxylate: Similar to Methyl 1-cyclohexene-1-carboxylate but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both the ester and 2-oxobutyl groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
88869-09-4 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-10(13)9-12(11(14)15-2)7-5-4-6-8-12/h3-9H2,1-2H3 |
InChI-Schlüssel |
STJCXZQHLNJNDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC1(CCCCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















